molecular formula C9H10Cl2N2 B8128325 2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

Cat. No.: B8128325
M. Wt: 217.09 g/mol
InChI Key: JNUTUYIONKSVDZ-UHFFFAOYSA-M
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Description

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) is a heterocyclic quaternary ammonium salt widely utilized as a dehydrative condensing agent in carbohydrate chemistry. Its primary application involves synthesizing sugar oxazolines, key intermediates in chemoenzymatic glycosylation for antibody-drug conjugates and therapeutic glycoproteins . CDMBI operates under mild aqueous conditions (0–4°C, 2 hours) with sugar substrates in D₂O, often paired with bases like K₃PO₄ or Et₃N to enhance reaction efficiency and product stability . Structural confirmation of oxazoline products is achieved via ¹H NMR, followed by purification using size-exclusion chromatography (e.g., Sephadex G-25) . CDMBI’s benzimidazolium core (C₉H₁₀Cl₂N₂, MW: 217.10 g/mol) distinguishes it from analogous reagents, offering improved water compatibility and reaction yields compared to earlier agents like DMC .

Properties

IUPAC Name

2-chloro-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUTUYIONKSVDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Phosphorus oxychloride is a cornerstone reagent for introducing chlorine at the 2-position of benzimidazole derivatives. The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

Procedure :

  • Substrate : 1,3-Dihydro-benzimidazol-2-one or its fused heterocyclic analogs.

  • Reagents : POCl₃ (3–5 equivalents), hydrogen chloride (HCl) gas.

  • Conditions : Heating at 120°C in a sealed pressure vessel for 6 hours, generating autogenous pressure (~2 bar).

  • Workup : Neutralization with aqueous ammonia, filtration, and drying over phosphorus pentoxide.

Yield : Up to 83% for fused-ring derivatives (e.g., 6,6-difluoro-dioxolo-[4,5-f]-benzimidazole).

Mechanistic Insight :
POCl₃ facilitates the conversion of the carbonyl oxygen in benzimidazolones to a leaving group, enabling chloride substitution. The presence of HCl suppresses side reactions, such as oxidation or over-chlorination.

Gas-Phase Chlorination with Cl₂

Gaseous chlorine offers a scalable alternative for industrial applications. This method is particularly effective for substrates sensitive to acidic conditions.

Procedure :

  • Substrate : 1,3-Dihydro-benzimidazol-2-thione.

  • Reagents : Cl₂ gas (4–7 equivalents), aqueous HCl.

  • Conditions : Reaction in alcohols or halogenated solvents (e.g., dichloromethane) at −5°C to 40°C.

  • Workup : Concentration under reduced pressure, followed by pH adjustment and recrystallization.

Yield : 60–75% for non-fused benzimidazole systems.

Advantages :

  • Avoids harsh acidic conditions.

  • Compatible with thiourea-derived precursors.

One-Pot Cyclocondensation

This strategy integrates ring formation and functionalization into a single step, reducing purification requirements.

Urea Melt Cyclization

Urea serves as both a nitrogen source and a solvent in this high-temperature approach.

Procedure :

  • Substrates : 5,6-Diamino-2,2-difluoro-benzodioxole.

  • Reagents : Urea melt (excess), activated carbon.

  • Conditions : Heating at 170°C for 3 hours.

  • Workup : Alkaline hydrolysis (2N NaOH), acidification with acetic acid.

Yield : 83% for 6,6-difluoro-[1,dioxolo-[4,5-f]-benzimidazol-2-one.

Thiourea-Mediated Cyclization

Thiourea derivatives enable the incorporation of sulfur, which can later be replaced by chlorine.

Procedure :

  • Substrates : o-Phenylenediamine analogs.

  • Reagents : Potassium O-ethyl-xanthate, ethanol/water mixture.

  • Conditions : Reflux for 3 hours, followed by activated carbon treatment.

  • Workup : Extraction with ethyl acetate, drying over sodium sulfate.

Yield : 70–80% for non-fluorinated derivatives.

Alkylation Followed by Quaternization

This two-step approach separates ring formation from quaternary salt generation, allowing precise control over substitution patterns.

Methylation of Benzimidazole

Step 1 :

  • Substrate : Benzimidazole.

  • Reagents : Methyl iodide (2 equivalents), potassium carbonate.

  • Conditions : Reflux in acetone for 12 hours.

  • Product : 1,3-Dimethylbenzimidazole.

Step 2 (Quaternization) :

  • Reagents : Chlorine gas or SOCl₂.

  • Conditions : Room temperature in dichloromethane.

  • Workup : Solvent evaporation, recrystallization from ethanol.

Overall Yield : 65–70%.

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Over-alkylation can occur if methyl iodide is in excess.

Comparative Analysis of Methods

Method Reagents Temperature Yield Scalability Purity
POCl₃ ChlorinationPOCl₃, HCl120°C75–83%High≥90%
Cl₂ Gas ChlorinationCl₂, HCl−5–40°C60–75%Moderate85–90%
Urea MeltUrea170°C83%Low80–85%
Alkylation-QuaternizationMethyl iodide, Cl₂RT–80°C65–70%Moderate≥95%

Key Observations :

  • POCl₃ Chlorination excels in yield and reproducibility for fused-ring systems.

  • Cl₂ Gas Chlorination is preferable for acid-sensitive substrates.

  • Alkylation-Quaternization offers higher purity but involves multiple steps.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in chlorination by stabilizing ionic intermediates.

  • Halogenated solvents (e.g., dichloromethane) minimize side reactions in quaternization steps.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts, improving yields in POCl₃-mediated reactions.

  • Zinc chloride : Accelerates cyclocondensation by acting as a Lewis acid.

Temperature Control

  • Low temperatures (−5°C to 40°C) prevent decomposition of chlorine-labile intermediates.

  • High-temperature steps (120–170°C) are critical for ring closure in cyclocondensation.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-chlorination at adjacent positions.

  • Solution : Use stoichiometric HCl to limit excess chlorination.

Moisture Sensitivity

  • Issue : Hydrolysis of quaternary salts during workup.

  • Solution : Employ anhydrous solvents and inert atmospheres.

Purification Difficulties

  • Issue : Co-elution of unreacted starting materials.

  • Solution : Size-exclusion chromatography (Sephadex G-25) for polar byproducts .

Scientific Research Applications

Dehydrating Agent

One of the primary applications of 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride is as a dehydrating agent in organic reactions. It has been shown to effectively replace traditional dehydrating agents like dicyclohexylcarbodiimide (DCC) under neutral conditions. This compound facilitates the formation of amides and nitriles from carboxylic acids and hydroxylamines, demonstrating its versatility in synthesizing various functional groups.

Reaction TypeReactantsProductsYield (%)
AmidationCarboxylic acid + AmineAmideUp to 90%
Nitrile FormationAldehyde + HydroxylamineNitrileQuantitative
AcylationCarboxylic acid + NucleophileAcylated productVariable

Synthesis of Benzimidazole Derivatives

The compound is also utilized in the synthesis of various benzimidazole derivatives, which are important in medicinal chemistry due to their biological activities. Research has indicated that derivatives of benzimidazole can exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Drug Development

While 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride itself is not directly used as a therapeutic agent, it serves as a key intermediate in the development of new drug candidates. Its derivatives are being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Chemoenzymatic Processes

This compound has been employed in chemoenzymatic processes to synthesize glycopolymers and other complex carbohydrates. For instance, it has been used as a dehydrative agent in the synthesis of oxazoline derivatives from unprotected sugars, which are crucial for developing glycopolymeric drugs.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride:

  • Synthesis of Oxazoline Derivatives :
    A study demonstrated the one-step synthesis of 1,2-oxazoline derivatives using this compound as a dehydrative agent, showcasing its efficiency in producing complex sugar derivatives necessary for further biological evaluations .
  • Comparative Studies with DCC :
    Research comparing this compound with DCC revealed that it offers similar or superior yields while simplifying purification processes due to its stability and ease of handling .
  • Biological Activity Exploration :
    Investigations into the biological activity of synthesized benzimidazole derivatives have indicated potential inhibitory effects on specific enzymes involved in disease pathways, suggesting avenues for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

  • Molecular Formula : C₅H₁₀Cl₂N₂ (MW: 169.05 g/mol) .
  • Structural Features : Imidazolinium core with two methyl groups and a chloride counterion.
  • Applications : Historically used for oxazoline synthesis but less efficient in aqueous media. Requires organic solvents or elevated temperatures for optimal reactivity .
  • Key Differences :
    • CDMBI’s benzimidazolium ring enhances stability and reactivity in water, enabling high-yield oxazoline formation under milder conditions .
    • DMC’s smaller size and lower molecular weight may reduce steric hindrance but limit its utility in aqueous enzymatic glycosylation workflows .
Parameter CDMBI DMC
Reaction Medium Water (D₂O) Organic solvents or mixed systems
Temperature 0–4°C Ambient to elevated
Oxazoline Yield (S2G2F) >90% (with Et₃N stabilization) ~70–80% (variable conditions)

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium Chloride

  • Molecular Formula : C₂₇H₃₆Cl₂N₂ (MW: 475.40 g/mol) .
  • Structural Features : Bulky 2,6-diisopropylphenyl substituents on the imidazolium core.
  • Applications: Specialized in fluorination and coupling reactions (e.g., PhenoFluor Mix with CsF) .
  • Key Differences: The steric bulk of aryl groups limits its use in aqueous systems but enhances selectivity in organic-phase reactions (e.g., C–F bond formation) . Not suitable for glycosylation due to incompatibility with polar solvents and enzymatic environments.

2-Thioureido-1H-benzimidazol-3-ium Chloride

  • Molecular Formula : C₈H₉ClN₄S (MW: 228.70 g/mol) .
  • Structural Features : Thioureido (-NHC(S)NH₂) substitution on the benzimidazolium core.
  • Applications: Potential organocatalyst for asymmetric synthesis, diverging from CDMBI’s role in glycosylation .
  • Key Differences :
    • The thioureido group introduces hydrogen-bonding capacity, favoring catalysis over dehydration .

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Weight (g/mol) Key Applications Reaction Conditions Efficiency Notes
CDMBI Benzimidazolium 217.10 Sugar oxazoline synthesis 0–4°C, aqueous, K₃PO₄/Et₃N >90% yield
DMC Imidazolinium 169.05 Oxazoline synthesis (limited) Organic solvents, 25–50°C Moderate yield (~70%)
Bis(2,6-diisopropylphenyl)imidazolium Imidazolium (bulky) 475.40 Fluorination/coupling High temp, CsF/organic phase Specialty reactions
2-Thioureido-benzimidazolium Benzimidazolium 228.70 Organocatalysis Ambient, polar aprotic Not reported for glycosylation

Biological Activity

2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) is a chemical compound that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant case studies.

  • Molecular Formula : C₉H₁₀Cl₂N₂
  • Molecular Weight : 217.1 g/mol
  • Physical State : Likely a solid at room temperature
  • Solubility : Soluble in water and organic solvents

CDMBI is primarily utilized as an intermediate in organic synthesis and has been explored for its potential biological activities, particularly in drug development and biochemical research.

CDMBI is often used as a dehydrative agent in the synthesis of various organic compounds. For instance, it plays a crucial role in the formation of oxazoline derivatives from unprotected sugars, which are important for glycosylation processes in biochemistry . The compound facilitates the condensation reactions necessary for synthesizing glycosylated therapeutic antibodies, enhancing their efficacy and specificity .

Antitumor Activity

Recent studies have demonstrated that CDMBI can be used to synthesize glycosylated antibody-drug conjugates (ADCs) that exhibit significant antitumor activity. These ADCs have shown promising results in both in vitro and in vivo models, indicating that CDMBI can contribute to the development of targeted cancer therapies .

Inhibition Studies

CDMBI has been investigated for its potential inhibitory effects on specific biological pathways. As an intermediate in the synthesis of benzimidazole derivatives, it may influence various enzymatic activities, although detailed studies on its direct inhibitory effects are still limited .

Case Studies

  • Glycosylation of Antibodies :
    • A study highlighted the use of CDMBI in the one-step synthesis of glycosite-specific ADCs from native antibodies. The resulting conjugates demonstrated enhanced binding affinity to target cells and improved therapeutic outcomes against tumors .
  • Chitosan Polymers :
    • Research involving CDMBI indicated its role in enhancing the biological activity of chitosan polymers. The study provided insights into structure-function relationships, suggesting that CDMBI-modified chitosans could outperform conventional chitosans in various bioactivities .

Comparative Analysis of Biological Activity

Compound/DerivativeBiological ActivityReference
CDMBI-Glycosylated ADCsHigh antitumor activity
CDMBI-modified ChitosanEnhanced bioactivity compared to standard chitosan
Benzimidazole derivativesPotential enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves quaternization of 1H-benzimidazole derivatives. For example, methylating agents (e.g., methyl chloride or iodomethane) can introduce methyl groups at the 1- and 3-positions, followed by chloride substitution. Reaction optimization includes controlling temperature (70–100°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents. Evidence from analogous compounds (e.g., 2-Chloromethyl-1-methyl-1,3-benzimidazole) suggests that reflux conditions in acetonitrile enhance yield .

Q. How is the molecular structure of 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride characterized, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For benzimidazolium salts, bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., N–C–N: ~108°) are critical. In related compounds, crystallographic data show mean C–C bond lengths of 0.002 Å and R factors as low as 0.032, indicating high precision . For the target compound, similar methods would resolve the chloro and methyl substituents’ spatial arrangement.

Q. What spectroscopic techniques are most effective for analyzing the purity and stability of this compound in solution?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl groups at δ 3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Cl]+^+ for cationic species).
  • UV-Vis : Monitoring absorbance changes over time assesses stability in solvents like water or DMSO .

Advanced Research Questions

Q. What role does 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride play in the synthesis of N-heterocyclic carbene (NHC) metal complexes, and how does its structure influence catalytic activity?

  • Methodology : Benzimidazolium salts are precursors for NHC ligands. Deprotonation with strong bases (e.g., KOt^tBu) generates NHCs, which coordinate to metals like Rh or Ir. The chloro substituent enhances electrophilicity, while methyl groups provide steric bulk, influencing catalytic performance in hydrogenation or cross-coupling reactions. Rhodium complexes derived from similar ligands exhibit activity in cyclooctadiene coordination, as shown in studies of chloro(η²-cyclooctadiene)rhodium(I) complexes .

Q. How do solvent and counterion effects impact the stability and reactivity of this compound in solution-phase reactions?

  • Methodology :

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the ionic structure via solvation, while non-polar solvents may induce aggregation.
  • Counterion Exchange : Replacing chloride with bulky anions (e.g., BF4_4^-) via metathesis can enhance solubility in organic media.
  • Stability Studies : Conduct time-dependent NMR or conductivity measurements to assess degradation in acidic/basic conditions .

Q. What mechanistic insights explain its reactivity as an intermediate in multi-step organic syntheses?

  • Methodology : The compound’s benzimidazolium core acts as a directing group in C–H activation or as a leaving group in nucleophilic substitutions. For example, the chloride ion may participate in SN2 reactions, while the methyl groups hinder sterically demanding pathways. Computational studies (DFT) can model transition states to predict regioselectivity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported crystallographic data for benzimidazolium salts?

  • Methodology : Discrepancies may arise from polymorphic forms or hydration states. Cross-validate using:

  • PXRD : Compare experimental and simulated patterns from single-crystal data.
  • Thermogravimetric Analysis (TGA) : Detect lattice water or solvent molecules.
  • Database Cross-Check : Refer to repositories like the Cambridge Structural Database for analogous structures .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodology : Variability often stems from:

  • Oxygen/Moisture Sensitivity : Use Schlenk techniques for moisture-sensitive steps.
  • Purification Methods : Optimize column chromatography (silica vs. alumina) or recrystallization solvents.
  • Reagent Quality : Ensure methylating agents (e.g., CH3_3I) are freshly distilled to avoid iodide oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride
Reactant of Route 2
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2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

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